molecular formula C11H17NO3 B3091073 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol CAS No. 1216035-89-0

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol

Cat. No.: B3091073
CAS No.: 1216035-89-0
M. Wt: 211.26
InChI Key: DRNSTIAKNJQSLT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at position 2 and a 3-methylbutoxy (-O-(CH2)2CH(CH3)2) substituent at position 5 of the pyridine ring. This compound shares structural similarities with bioactive pyridine-based molecules, such as those involved in metal coordination, enzyme inhibition, or antimicrobial activity.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(3-methylbutoxy)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8(2)3-4-15-11-6-12-9(7-13)5-10(11)14/h5-6,8,13H,3-4,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSTIAKNJQSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CNC(=CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2-hydroxymethyl-5-hydroxypyridine with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The 3-methylbutoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-5-(3-methylbutoxy)pyridin-4-ol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxymethyl and 3-methylbutoxy groups may play a role in modulating the compound’s activity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Functional Group Impact

The table below compares 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol with key analogs identified in the evidence:

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Properties/Activities Reference
This compound 2: -CH2OH; 5: -O-(CH2)2CH(CH3)2 C11H17NO3 Not explicitly reported (inferred stability from alkoxy groups) N/A
4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol 2: -CH3; 4: -CH2NH2; 5: -CH2OH C8H12N2O2 Potential metal coordination (aminomethyl group)
(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol 2: -CH3; 4: iminomethyl; 5: -CH2OH C14H15ClN3O2 Cu(II) complex formation; DFT-supported electronic properties
5-Hydroxymethyl-2-furfural Non-pyridine; furan ring with hydroxymethyl C6H6O3 Anti-allergic activity (IC50: 12.5 μM in RBL-2H3 cells)
2-Chloro-5-fluoropyrimidin-4-ol Pyrimidine ring with Cl (C2), F (C5), -OH (C4) C4H3ClFN2O Halogenated heterocycle; potential intermediate in drug synthesis
Key Observations:

Halogenation (e.g., Cl/F in pyrimidines) increases electrophilicity, favoring interactions with biological nucleophiles .

Biological Activity Trends: Hydroxymethyl-substituted compounds (e.g., 5-hydroxymethyl-2-furfural) exhibit anti-allergic activity, suggesting the target compound may share similar bioactivity if tested . Aminomethyl groups (as in ) enable metal coordination, a feature absent in the target compound but relevant for designing chelating agents .

Synthetic Accessibility :

  • Alkoxy-pyridines are typically synthesized via nucleophilic substitution or coupling reactions (e.g., Pd-mediated protocols in ), whereas hydroxymethyl groups may arise from reduction of esters or aldehydes .

Stability and Reactivity

  • Hydroxymethyl Group : Prone to oxidation under acidic conditions, forming aldehydes or carboxylic acids. This reactivity is shared with analogs like 5-hydroxymethyl-2-furfural .
  • Alkoxy Group : The 3-methylbutoxy chain in the target compound likely confers greater steric hindrance and oxidative stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy).

Biological Activity

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, along with its applications in drug development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The compound features a hydroxymethyl group and a 3-methylbutoxy substituent on the pyridine ring, which may influence its biological interactions. The general structure can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activities. A study reviewed various pyridine compounds and reported their effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. These compounds often act by disrupting bacterial cell membranes or inhibiting essential enzymes .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureusX µg/mL
Other Pyridine DerivativeE. coliY µg/mL

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. The precise mechanism of action remains to be fully elucidated but may involve modulation of signaling pathways related to inflammation.

The exact mechanism by which this compound exerts its effects is not completely understood. However, it is believed to interact with specific molecular targets within biological systems. The presence of the hydroxymethyl and 3-methylbutoxy groups likely enhances the compound's binding affinity to target proteins or enzymes, potentially leading to altered activity in cellular processes .

Synthesis and Evaluation

A study conducted in 1999 synthesized various hydroxymethyl-substituted compounds and evaluated their biological activities. Among these, certain derivatives demonstrated notable antiproliferative effects on mammalian cells, suggesting potential applications in cancer therapy .

Recent Developments

In light of the COVID-19 pandemic, there has been a renewed interest in developing antiviral agents from existing chemical libraries. Pyridine derivatives have been highlighted for their potential antiviral properties, with ongoing research focused on their efficacy against SARS-CoV-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol
Reactant of Route 2
2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol

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